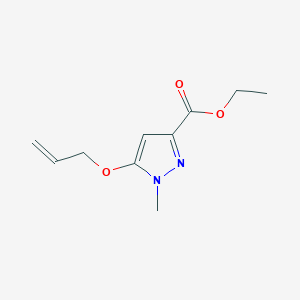

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Description

Historical Context and Discovery

The discovery and development of ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate can be traced to the broader historical evolution of pyrazole chemistry, which began in the late nineteenth century with pioneering work by German chemists. Ludwig Knorr first coined the term "pyrazole" in 1883, establishing the foundational nomenclature for this important class of heterocyclic compounds. Subsequently, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole preparation using acetylene and diazomethane, which marked a significant milestone in the systematic study of these nitrogen-containing heterocycles. The specific compound ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate emerged from later synthetic developments that sought to introduce functional diversity into the pyrazole core structure through strategic substitution patterns.

The synthesis of related pyrazole carboxylates has been documented in patent literature, particularly focusing on methylation strategies using dimethyl carbonate as a methylating reagent. These synthetic approaches have demonstrated yields ranging from 65.1 to 90.5 percent under optimized reaction conditions, indicating the practical feasibility of producing such compounds on a preparative scale. The evolution of synthetic methodologies for pyrazole derivatives has been driven by the recognition of their potential applications in various fields, from pharmaceutical research to materials science.

Contemporary synthetic efforts have expanded upon these historical foundations, incorporating modern catalytic methods and green chemistry principles to improve both efficiency and environmental sustainability. The development of novel synthetic routes to compounds like ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate reflects the ongoing evolution of heterocyclic chemistry, where traditional methods are continuously refined and new approaches are explored to access structurally diverse pyrazole derivatives.

Significance in Pyrazole Chemistry

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate occupies a particularly important position within pyrazole chemistry due to its multifunctional nature and strategic substitution pattern. The compound features three distinct functional groups that can participate in various chemical transformations: the allyloxy group at the 5-position, the methyl group at the 1-position, and the ethyl carboxylate group at the 3-position. This combination of functionalities provides numerous opportunities for chemical modification and makes the compound valuable as a synthetic intermediate in the preparation of more complex pyrazole derivatives.

The allyloxy substituent at the 5-position is particularly significant because it introduces an unsaturated carbon-carbon double bond that can participate in various reactions, including Claisen rearrangements and ring-closing metathesis processes. Research has demonstrated that compounds containing allyloxy groups attached to pyrazole rings can undergo thermal rearrangement reactions to form allyl-substituted pyrazoles with excellent regioselectivity. This reactivity pattern has been exploited in the synthesis of seven-membered pyrazole-fused lactones, demonstrating the utility of allyloxy-substituted pyrazoles as precursors to complex heterocyclic systems.

The presence of the ethyl carboxylate functionality at the 3-position further enhances the synthetic utility of this compound by providing a reactive ester group that can be manipulated through standard organic transformations. The carboxylate group can serve as a handle for further derivatization, including hydrolysis to the corresponding carboxylic acid, reduction to alcohol derivatives, or conversion to amide functionalities through aminolysis reactions.

| Functional Group | Position | Chemical Reactivity | Synthetic Applications |

|---|---|---|---|

| Allyloxy | 5-position | Claisen rearrangement, Ring-closing metathesis | Formation of seven-membered lactones, Cyclization reactions |

| Methyl | 1-position | Nucleophilic substitution | N-alkylation, Protection group removal |

| Ethyl carboxylate | 3-position | Ester hydrolysis, Reduction | Carboxylic acid formation, Alcohol derivatives |

Position in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on pyrazole derivatives like ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate due to their versatility as building blocks for complex molecular architectures. Recent studies have demonstrated that pyrazole oxime compounds, which share structural similarities with pyrazole carboxylates, exhibit significant biological activities including insecticidal and acaricidal properties. This research has revealed that modifications to the pyrazole core structure can dramatically influence biological activity, making systematic structure-activity relationship studies essential for compound development.

Modern synthetic approaches to pyrazole derivatives have embraced green chemistry principles, with researchers developing more environmentally friendly methods for their preparation. The use of dimethyl carbonate as a methylating reagent, as described in recent patent literature, represents one such advancement that reduces the environmental impact of pyrazole synthesis while maintaining high yields. These developments reflect the broader trend in contemporary chemistry toward sustainable synthetic methodologies.

Ring-closing metathesis has emerged as a particularly powerful tool for the synthesis of pyrazole-fused heterocycles from allyloxy-substituted pyrazoles. Research has shown that Grubbs second-generation catalyst can effectively promote the cyclization of 5-allyl-4-allyloxy-1H-pyrazoles at room temperature, providing access to seven-membered oxepino-pyrazole systems. This methodology has expanded the scope of accessible pyrazole-containing heterocycles and has opened new avenues for the development of structurally diverse compound libraries.

The integration of microwave-assisted synthesis has further enhanced the efficiency of pyrazole chemistry, allowing for rapid reaction times and improved yields in many synthetic transformations. Studies have demonstrated that microwave heating can reduce reaction times from hours to minutes while maintaining or improving product yields, making these methods attractive for both research and industrial applications.

Overview of Pyrazole Derivatives and Their Importance

Pyrazole derivatives represent one of the most extensively studied classes of heterocyclic compounds in contemporary chemistry, with applications spanning pharmaceutical, agricultural, and materials sciences. The fundamental pyrazole structure, characterized by a five-membered ring containing two adjacent nitrogen atoms, provides a versatile scaffold for the introduction of diverse functional groups. This structural flexibility has led to the development of thousands of pyrazole derivatives, each with unique properties and potential applications.

In agricultural chemistry, pyrazole derivatives have found extensive use as pesticides, fungicides, and herbicides. The compound fenpyroximate, which contains a pyrazole oxime backbone, serves as a potent acaricide against various plant mites and demonstrates the effectiveness of pyrazole-based compounds in crop protection. Research has shown that the dichloro-allyloxy-phenol group, when incorporated into pyrazole structures, can enhance insecticidal activity against specific pest species.

| Application Area | Representative Compounds | Primary Function | Key Structural Features |

|---|---|---|---|

| Pharmaceutical | Celecoxib, Rimonabant | Anti-inflammatory, Anti-obesity | Substituted pyrazole cores |

| Agricultural | Fenpyroximate, Fipronil | Acaricide, Insecticide | Pyrazole oxime, Pyrazole nitrile |

| Materials Science | Various pyrazole polymers | Optical materials, Conductors | Extended conjugation systems |

The versatility of pyrazole chemistry extends beyond traditional pharmaceutical and agricultural applications into emerging areas such as materials science and nanotechnology. Pyrazole-based compounds have been investigated as components of organic light-emitting diodes, solar cells, and other electronic devices due to their favorable electronic properties and chemical stability. The ability to fine-tune the electronic characteristics of pyrazole derivatives through strategic substitution makes them attractive candidates for advanced materials applications.

Recent advances in combinatorial chemistry and high-throughput screening have accelerated the discovery of new pyrazole derivatives with novel properties. Researchers have developed efficient synthetic protocols for generating large libraries of pyrazole compounds, enabling rapid exploration of structure-activity relationships. These efforts have led to the identification of pyrazole derivatives with previously unknown biological activities, including antiviral, anticancer, and neuroprotective properties.

Properties

IUPAC Name |

ethyl 1-methyl-5-prop-2-enoxypyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-6-15-9-7-8(11-12(9)3)10(13)14-5-2/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZYTJGMVFGEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)OCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 1-methyl-1H-pyrazole-3-carboxylate.

Introduction of the Allyloxy Group: The allyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with allyl bromide in the presence of a base such as potassium carbonate.

Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the intermediate compound with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Chemistry

Fungicides and Herbicides

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate serves as an effective intermediate in the synthesis of agrochemicals. It is particularly valuable in the formulation of fungicides and herbicides that enhance crop protection and yield. The compound's structural features allow for the development of agents that target specific plant pathogens while minimizing harm to crops.

| Application | Description |

|---|---|

| Fungicides | Effective against a range of fungal pathogens, improving crop health. |

| Herbicides | Selectively targets weeds, reducing competition for nutrients in crops. |

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

In pharmaceutical research, this compound is explored for its potential to develop novel drugs with anti-inflammatory and analgesic properties. Its ability to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for pain management therapies.

| Property | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibits COX enzymes | Pain relief medications |

| Analgesic | Reduces pain signaling in nerve pathways | Treatment of chronic pain conditions |

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate exhibited significant inhibition of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential role in developing new anti-inflammatory medications.

Material Science

Specialty Polymers and Coatings

The compound is used in formulating specialty polymers and coatings, enhancing their durability and resistance to environmental factors. Its incorporation into materials can improve mechanical properties and extend product lifespans.

| Material Type | Enhancements Offered |

|---|---|

| Polymers | Improved strength and flexibility |

| Coatings | Enhanced resistance to moisture and UV radiation |

Food Industry

Flavoring Agents

In the food industry, ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate acts as a flavoring agent or food additive. It contributes to enhancing taste profiles in various food products, making them more appealing to consumers.

| Application | Role in Food Products |

|---|---|

| Flavoring Agent | Enhances taste profiles |

| Food Additive | Improves overall sensory experience |

Research Applications

Organic Synthesis Reagent

In laboratory settings, this compound is utilized as a reagent in organic synthesis. It facilitates the development of complex molecular structures necessary for various scientific studies.

Case Study: Organic Synthesis

Research involving ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate has led to the development of new compounds with unique biological activities, showcasing its utility as a building block in synthetic chemistry.

Mechanism of Action

The mechanism of action of Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The allyloxy group can enhance its binding affinity to target proteins, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Analysis

Substituent Effects on Reactivity and Stability

- Allyloxy vs.

- Positional Isomerism : Ethyl 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylate (melting point 57–58°C) differs only in furyl substitution at position 3 instead of 5, leading to distinct melting points and solubility profiles .

Electronic and Steric Influences

- Methoxy vs. Allyloxy : Methoxy groups (e.g., Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate) are electron-donating, stabilizing the pyrazole ring, whereas allyloxy groups may induce steric hindrance and oxidative instability .

- Chlorine Substitution : Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate demonstrates how electronegative substituents like chlorine enhance electrophilicity, useful in pesticide design .

Biological Activity

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate features a pyrazole ring substituted with an allyloxy group and an ethyl ester functional group. The molecular formula is , and it has a molecular weight of approximately 235.24 g/mol. Its unique structure contributes to its potential pharmacological properties.

Biological Activities

1. Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives, including ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate, exhibit notable antimicrobial and antifungal activities. These compounds have been shown to inhibit the growth of various pathogens by disrupting cellular processes.

2. Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that specific derivatives exhibited significant anti-inflammatory effects, suggesting that modifications at the pyrazole scaffold could enhance this activity .

3. Mechanism of Action

The mechanism by which ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate exerts its biological effects involves interaction with key enzymes and pathways. For example, it has been suggested that this compound may inhibit succinate dehydrogenase, a crucial enzyme in the TCA cycle, leading to impaired energy production in fungal cells. This inhibition results in decreased cellular growth and reproduction.

Case Studies

A study conducted on various pyrazole derivatives highlighted the structure-activity relationship (SAR) associated with their biological efficacy. The findings suggested that specific substitutions on the pyrazole ring significantly influenced their anti-inflammatory and antimicrobial activities .

| Compound | Activity Type | Model Used | Result |

|---|---|---|---|

| Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate | Anti-inflammatory | Carrageenan-induced edema | Significant reduction in paw swelling |

| Ethyl 5-(substituted)-1H-pyrazole derivatives | Antimicrobial | Various bacterial strains | Inhibition of bacterial growth |

Pharmacokinetics

The pharmacokinetic profile of ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is crucial for understanding its therapeutic potential. The compound's bioavailability, metabolism, and excretion pathways have not been extensively studied; however, modifications to its structure can influence these parameters, potentially enhancing efficacy while reducing toxicity.

Q & A

Q. What are the common synthetic routes for Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate?

The compound is synthesized via multi-step reactions, typically starting with cyclization of hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, allyloxy groups can be introduced through nucleophilic substitution or esterification under acidic conditions (e.g., HCl or H₂SO₄ catalysis). Key intermediates like ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate are often functionalized using allyl alcohols or halides . Reaction optimization focuses on controlling temperature (60–80°C) and solvent selection (e.g., ethanol or acetonitrile) to minimize by-products.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with precision (e.g., C=O bond at 1.21 Å, pyrazole ring planarity) .

- NMR spectroscopy : ¹H NMR distinguishes allyloxy protons (δ 4.5–5.5 ppm as a multiplet) and methyl groups (δ 1.3–1.5 ppm as a triplet for the ethyl ester) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 237.1 for C₉H₁₂N₂O₃) .

Q. What are the primary applications in medicinal chemistry?

The compound serves as a precursor for bioactive molecules. Its allyloxy group enables click chemistry or Michael additions, facilitating conjugation with biomolecules. Research highlights its role in synthesizing anti-inflammatory agents (via COX-2 inhibition) and antimicrobial candidates, with IC₅₀ values in the µM range against S. aureus .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Continuous flow reactors improve scalability by maintaining consistent temperature/pressure and reducing side reactions. For example, microreactors achieve >85% yield in allylation steps by minimizing localized overheating. Catalyst screening (e.g., Pd/C for deprotection) and in-line purification (e.g., HPLC) further enhance efficiency .

Q. What computational methods predict the compound’s reactivity and binding affinity?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to predict nucleophilic sites (e.g., allyloxy oxygen).

- Molecular docking : Simulations using AutoDock Vina assess interactions with biological targets (e.g., binding energy of −8.2 kcal/mol with bacterial FabH enzyme) .

- MD simulations : Track stability of ligand-protein complexes over 100 ns to validate docking results .

Q. How are data contradictions in biological activity resolved?

Discrepancies in IC₅₀ values (e.g., varying by 10-fold across studies) are addressed via:

- Dose-response validation : Re-testing under standardized conditions (e.g., pH 7.4, 37°C).

- Metabolic stability assays : LC-MS quantifies compound degradation in serum to rule out false negatives .

- Structural analogs : Comparing activity of derivatives (e.g., replacing allyloxy with propargyloxy) isolates functional group contributions .

Q. What strategies mitigate challenges in crystallographic analysis?

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in low-symmetry crystals .

- High-pressure cryocooling : Reduces crystal disorder during data collection.

- Mercury CSD visualization : Identifies packing motifs (e.g., π-π stacking distances of 3.8 Å) to validate intermolecular interactions .

Q. How does the allyloxy group influence regioselectivity in derivatization?

The allyloxy moiety directs electrophilic substitution to the pyrazole C-4 position due to resonance stabilization. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives, confirmed by NOESY correlations. Competing pathways (e.g., C-5 substitution) are suppressed using bulky bases like DBU .

Methodological Tables

Q. Table 1: Key Analytical Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 5.2–5.4 (m, 2H, CH₂=CH), δ 4.2 (q, 2H, OCH₂) | |

| X-ray | Space group P2₁/c, Z = 4, R₁ = 0.042 | |

| HRMS (ESI+) | m/z 237.0871 [M+H]⁺ (calc. 237.0870) |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | Maximizes rate, minimizes decomposition |

| Solvent | Anhydrous acetonitrile | Enhances nucleophilicity of allyl alcohol |

| Catalyst | 0.5 mol% H₂SO₄ | Accelerates esterification without side products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.